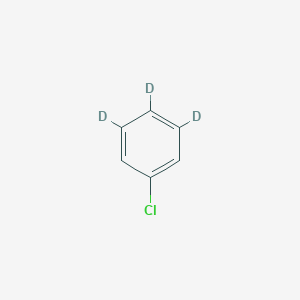

Chlorobenzene-3,4,5-d3

Description

Significance of Isotopic Substitution in Mechanistic Elucidation

Isotopic substitution, particularly with deuterium (B1214612), is a cornerstone of mechanistic chemistry. numberanalytics.com The replacement of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). dalalinstitute.comnumberanalytics.com The magnitude of the KIE provides critical information about the transition state of a reaction, helping to determine whether a specific carbon-hydrogen bond is broken or formed in the rate-determining step. numberanalytics.comprinceton.edu

There are two primary types of kinetic isotope effects:

Primary Kinetic Isotope Effect: This is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. numberanalytics.com A significant primary KIE is a strong indicator of the direct involvement of that bond in the crucial phase of the reaction. numberanalytics.com

Secondary Kinetic Isotope Effect: This occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events in the rate-determining step. numberanalytics.com Secondary KIEs can provide valuable information about changes in hybridization or the steric environment of the reaction center during the transition state. princeton.edu

By meticulously analyzing these effects, chemists can map out reaction pathways, identify transient intermediates, and build a comprehensive picture of how chemical transformations occur at a molecular level. numberanalytics.com

Role of Deuterated Aromatic Compounds in Advanced Chemical Studies

Deuterated aromatic compounds, a specific class of isotopically labeled molecules, have found widespread applications across various scientific disciplines. snnu.edu.cn Their unique properties make them invaluable in fields ranging from pharmaceutical development to materials science. isowater.comresearchgate.net

In pharmaceutical research, the incorporation of deuterium into drug molecules can alter their metabolic profiles. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced toxic side effects. nih.govchinesechemsoc.org The first FDA-approved deuterated drug, Austedo (deutetrabenazine), exemplifies the therapeutic potential of this strategy. chinesechemsoc.org

Furthermore, deuterated aromatic compounds are essential as internal standards in quantitative mass spectrometry. unam.mx Their similar chemical behavior to their non-deuterated counterparts, combined with their distinct mass, allows for highly accurate and precise measurements in complex biological and environmental samples. otsuka.co.jp They are also crucial in nuclear magnetic resonance (NMR) spectroscopy, where deuterated solvents are used to avoid interference from solvent protons, enabling clearer observation of the sample's proton signals. isowater.com

Overview of Chlorobenzene-3,4,5-d3 as a Model System for Isotopic Investigation

This compound is a specifically labeled isotopologue of chlorobenzene (B131634) where the hydrogen atoms at positions 3, 4, and 5 of the benzene (B151609) ring are replaced by deuterium. nih.gov This compound serves as a valuable tool for a variety of scientific investigations. chemicalbook.com0qy.com

The physical and chemical properties of this compound are detailed in the table below:

| Property | Value |

| IUPAC Name | 5-chloro-1,2,3-trideuteriobenzene nih.gov |

| Molecular Formula | C₆H₂D₃Cl 0qy.com |

| Molecular Weight | 115.57 g/mol nih.gov |

| CAS Number | 59164-11-3 guidechem.com |

| Boiling Point | 131.7 °C at 760 mmHg guidechem.com |

| Density | 1.14 g/cm³ chemsrc.com |

| Flash Point | 23.9 °C guidechem.com |

The synthesis of specifically deuterated compounds like this compound often involves multi-step processes. While direct chlorination of benzene is a common industrial method for producing chlorobenzene, achieving site-specific deuteration requires more targeted synthetic strategies. prepchem.comwikipedia.org These can include methods starting from pre-functionalized precursors or utilizing catalytic hydrogen-deuterium exchange reactions. researchgate.net For instance, the synthesis of para-dichlorobenzene can be achieved through the chlorination of chlorobenzene. ahmadullins.com

Research applications of this compound and related deuterated aromatic compounds are diverse. They are used to study the mechanisms of nucleophilic aromatic substitution reactions, where the benzyne (B1209423) mechanism was famously elucidated through isotopic labeling experiments. ias.ac.in In spectroscopic studies, the isotopic shifts observed between chlorobenzene-h5 and its deuterated isotopologues in techniques like resonance-enhanced multiphoton ionization spectroscopy provide detailed information about the vibrational modes in different electronic states. researchgate.net Furthermore, in computational chemistry, deuterated compounds like chlorobenzene are used to model and understand kinetic isotope effects in reactions such as the Swern oxidation. rsc.org The specific placement of deuterium in this compound allows for precise probing of electronic and steric effects at different positions on the aromatic ring, making it an excellent model system for fundamental chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2,3-trideuteriobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-CBYSEHNBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1[2H])[2H])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chlorobenzene 3,4,5 D3

Strategies for Regioselective Deuteration of Chlorobenzene (B131634)

Achieving the specific 3,4,5-trideuteration pattern on a chlorobenzene ring necessitates overcoming the inherent directing effects of the chloro substituent, which favors substitution at the ortho and para positions.

Direct Hydrogen-Deuterium Exchange Approaches

Direct hydrogen-deuterium (H/D) exchange is a common method for introducing deuterium (B1214612) into aromatic systems. researchgate.net This typically involves treating the substrate with a deuterium source, such as deuterated water (D₂O) or a deuterated acid (e.g., D₂SO₄), often under heat and sometimes in the presence of a catalyst. google.comyoutube.com

However, this approach generally lacks the high regioselectivity required for the synthesis of Chlorobenzene-3,4,5-d3. nih.gov The chlorine atom on the benzene (B151609) ring is an ortho-, para-director for electrophilic aromatic substitution. Consequently, direct H/D exchange reactions, which often proceed via an electrophilic mechanism, would preferentially deuterate the 2-, 4-, and 6-positions, not the desired 3, 4, and 5 positions. While some iron-based catalysts have shown the ability to deuterate chlorobenzene, the regioselectivity is not specific to the 3,4,5-positions. nih.govacs.org Therefore, direct exchange methods are generally unsuitable for the targeted synthesis of this specific isotopologue.

Precursor-Based Synthetic Routes for Deuterium Incorporation

To achieve precise regioselectivity, multi-step synthetic sequences starting from a strategically substituted precursor are often the most effective approach. google.com For this compound, a plausible route would involve the synthesis of a substituted aniline derivative, which allows for controlled introduction of deuterium followed by conversion to the final product.

A hypothetical, yet chemically sound, synthetic pathway could begin with 3,4,5-trifluoroaniline. The synthesis would proceed as follows:

Diazotization: The amino group of 3,4,5-trifluoroaniline is converted into a diazonium salt using a reagent like sodium nitrite in the presence of a strong acid.

Sandmeyer Reaction: The diazonium group is then replaced with a chlorine atom using a copper(I) chloride catalyst. This yields 1-chloro-3,4,5-trifluorobenzene.

Reductive Dehalogenation/Deuteration: The final and crucial step is the replacement of the three fluorine atoms with deuterium. This can be achieved through catalytic deuterodehalogenation, where the C-F bonds are cleaved and replaced with C-D bonds. This step would typically employ a catalyst, such as palladium on carbon (Pd/C), and a deuterium source like deuterium gas (D₂) or a deuterated solvent. flowfrontier.co.jp

This precursor-based strategy circumvents the directing group problem by establishing the desired substitution pattern on a precursor molecule before the final chlorination and deuteration steps.

Catalytic Deuteration Techniques Employing Noble Metal Catalysts and Deuterium Sources

Noble metal catalysts are pivotal in many deuteration reactions, including H/D exchange and the reductive deuteration of aryl halides. nih.govrsc.org Catalysts based on palladium, platinum, ruthenium, and rhodium are commonly employed for their efficiency in activating C-H and C-X (where X is a halogen) bonds. nih.govrsc.org

In the context of synthesizing this compound from a halogenated precursor like 1-chloro-3,4,5-tribromobenzene, a palladium-catalyzed reaction would be highly effective. The process involves the catalytic reductive dehalogenation where the aryl halide reacts with a deuterium source in the presence of the catalyst.

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Palladium on Carbon (Pd/C) | Deuterium Gas (D₂) | Aryl Halides (Br, I) | Widely used, effective for dehalogenation. |

| Platinum(IV) Oxide (PtO₂) | Deuterium Gas (D₂) | Aromatic Rings | Can catalyze both ring saturation and H/D exchange. |

| Ruthenium Complexes | D₂O | Aromatics with directing groups | Offers high regioselectivity based on directing groups. rsc.org |

| Iron Pincer Complex | Benzene-d₆ | (Hetero)aromatics | Earth-abundant metal catalyst, tolerates various functional groups. nih.govacs.org |

This table presents examples of catalytic systems used for deuteration of aromatic compounds.

For the specific conversion of a precursor like 1-chloro-3,4,5-trihalobenzene to this compound, a system like Pd/C with D₂ gas would be a primary choice, driving the replacement of the halogens with deuterium atoms. nih.govnih.gov

Challenges and Advances in Deuterium Incorporation Fidelity

A significant challenge in the synthesis of isotopically labeled compounds is achieving high deuterium incorporation fidelity. This refers to the percentage of molecules in which the target hydrogen atoms have been successfully replaced by deuterium, as well as ensuring the deuterium is located only at the desired positions.

Challenges include:

Incomplete Exchange: Reactions may not go to completion, resulting in a mixture of partially deuterated and non-deuterated molecules.

Isotopic Scrambling: Deuterium atoms may migrate to unintended positions on the molecule, reducing the regiochemical purity of the final product. nih.gov

Back-Exchange: In the presence of protic solvents or moisture, incorporated deuterium atoms can exchange back to hydrogen, lowering the isotopic enrichment.

Recent advances have focused on developing more robust and selective catalysts and reaction conditions to overcome these issues. For instance, novel ruthenium catalysts have been shown to mediate regioselective H/D exchange using D₂O as the deuterium source, guided by directing groups on the substrate. rsc.org Furthermore, photocatalytic methods are emerging as a means to achieve highly regioselective deuteration under mild conditions. chemrxiv.org The development of precisely controlled synthetic routes, like the precursor-based methods discussed, remains the most reliable strategy to ensure high fidelity for complex deuteration patterns. acs.org

Scalability Considerations for Research Applications

While laboratory-scale synthesis can provide sufficient material for initial studies, larger quantities of deuterated compounds are often required for more extensive research, such as in vivo studies or as components in materials science. rsc.orgpharmiweb.com Scaling up the synthesis of compounds like this compound presents several considerations:

Reaction Conditions: High-pressure reactions, such as those involving D₂ gas, can be more challenging and require specialized equipment to manage safely on a larger scale.

Process Optimization: Traditional batch processing can be inefficient for large-scale production due to long reaction times and difficulties with heat transfer. tn-sanso.co.jp

To address these challenges, flow chemistry has emerged as a powerful technology for the synthesis of deuterated compounds. researchgate.netcolab.ws Flow reactors allow for continuous production, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety, and more efficient heating and cooling. tn-sanso.co.jp The development of heterogeneous catalysts that can be packed into flow reactors further enhances scalability by simplifying product purification and enabling catalyst reuse. researchgate.net These advancements are making the production of complex deuterated molecules more practical and cost-effective for a wider range of research applications. tn-sanso.co.jp

Applications in Reaction Mechanism Elucidation Via Kinetic Isotope Effects

Fundamental Principles of Kinetic Isotope Effects (KIEs) and Deuterium (B1214612) Labeling

The utility of deuterium-labeled compounds like Chlorobenzene-3,4,5-d3 in mechanistic studies is rooted in the principles of kinetic isotope effects. These effects arise from the mass difference between hydrogen and deuterium, which influences the vibrational frequencies of chemical bonds.

Primary Deuterium Kinetic Isotope Effects in C-H/D Bond Cleavage

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. The C-D bond has a lower zero-point vibrational energy and is therefore stronger than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to the cleavage of a C-H bond. The magnitude of the primary deuterium KIE (kH/kD) is typically greater than 1 and can provide evidence for C-H bond cleavage being the rate-limiting step. nih.gov The presence of a significant primary deuterium KIE is often interpreted as evidence that hydrogen abstraction is at least partially rate-limiting in the reaction. nih.gov

Secondary Deuterium Kinetic Isotope Effects and Rehybridization Phenomena

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). Secondary KIEs are often associated with changes in the hybridization state of the carbon atom to which the deuterium is attached. For instance, a change from sp3 to sp2 hybridization during a reaction often results in a normal secondary KIE, while a change from sp2 to sp3 hybridization can lead to an inverse secondary KIE. These effects provide valuable information about the transition state structure of a reaction.

Investigation of Enzymatic and Biocatalytic Mechanisms with this compound

The specific labeling pattern of this compound makes it an ideal probe for studying enzymatic reactions where the meta positions of the chlorobenzene (B131634) ring are targeted.

Cytochrome P-450 Catalyzed Aromatic Hydroxylation Studies

Cytochrome P-450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of compounds, including aromatic hydrocarbons. The mechanism of aromatic hydroxylation by these enzymes has been a subject of intense investigation. Studies using selectively deuterated chlorobenzenes have provided significant insights into this process.

Research on the cytochrome P-450 catalyzed hydroxylation of a series of selectively deuterated chlorobenzenes has revealed important details about the reaction mechanism. For instance, the meta hydroxylation of chlorobenzene-d5 (B46527) was accompanied by a notable isotope effect of 1.27. nih.gov In contrast, competitive isotope studies on the ortho and para hydroxylation of other deuterated chlorobenzenes showed significant inverse isotope effects (approximately 0.95) when deuterium was substituted at the site of oxidation. nih.gov No isotope effect was observed for the oxidation of protio sites in these cases. nih.gov

These findings have been instrumental in ruling out certain proposed mechanisms, such as initial epoxide formation and initial electron abstraction, as viable pathways for the cytochrome P-450 catalyzed hydroxylation of chlorobenzene. nih.gov The observed isotope effects are, however, consistent with a mechanism involving the addition of an active triplet-like oxygen atom to the π-system of the aromatic ring. nih.gov This leads to the formation of a tetrahedral intermediate that can then rearrange to the corresponding phenol (B47542). nih.gov

Table 1: Deuterium Isotope Effects in Cytochrome P-450 Catalyzed Hydroxylation of Chlorobenzenes

| Deuterated Substrate | Position of Hydroxylation | Observed Isotope Effect (kH/kD) |

|---|---|---|

| Chlorobenzene-d5 | meta | 1.27 nih.gov |

| Chlorobenzene-3,5-d2 | meta | ~1.1 nih.gov |

| Chlorobenzene-2,4,6-d3 | meta | ~1.1 nih.gov |

| Chlorobenzene-4-d1 | para | ~0.95 nih.gov |

| Chlorobenzene-3,5-d2 | ortho/para | ~0.95 (at deuterated site) nih.gov |

| Chlorobenzene-2,4,6-d3 | ortho/para | ~0.95 (at deuterated site) nih.gov |

Probing Mechanisms of Dehalogenation Reactions

Dehalogenation reactions are critical for the detoxification and degradation of halogenated organic compounds. While specific studies utilizing this compound to probe dehalogenation mechanisms are not extensively documented, the principles of KIEs suggest its potential utility in this area. Microbial reductive dehalogenation, a key process in the anaerobic biodegradation of chlorinated aromatics, involves the cleavage of the carbon-halogen bond.

Isotopic labeling with deuterium at positions adjacent to the C-Cl bond could reveal secondary KIEs, providing insights into the transition state of the dehalogenation step. For example, if the rate-limiting step involves a change in hybridization at the carbon bearing the chlorine from sp2 to a more sp3-like character in the transition state, an inverse secondary KIE might be expected at the adjacent deuterated positions. Conversely, a normal secondary KIE could suggest a transition state with more sp2 character. Such studies, analogous to those performed on other chlorinated compounds, could help to distinguish between different proposed mechanisms of enzymatic dehalogenation.

Mechanistic Insights into Abiotic Transformations Involving this compound

Abiotic degradation processes, such as those mediated by reactive minerals or photochemical reactions, also play a significant role in the environmental fate of chlorobenzene. The use of this compound can provide mechanistic details of these transformations.

For instance, in abiotic reductive dehalogenation mediated by iron-containing minerals, the cleavage of the C-Cl bond is a key step. While this would not exhibit a primary deuterium KIE with this compound, secondary KIEs could still be informative. The magnitude and direction of any observed secondary KIEs could shed light on the nature of the interaction between the chlorobenzene molecule and the mineral surface during the reaction.

In the context of photochemical degradation, the initial steps often involve the absorption of light and subsequent electronic excitation. If C-H (or C-D) bond cleavage is involved in the rate-determining step of a photodegradation pathway, a primary KIE would be expected. Even if C-Cl bond cleavage is the primary photochemical event, secondary KIEs from the deuterated positions could provide information about changes in molecular geometry and vibrational modes in the excited state or in subsequent radical reactions. For example, studies on the aqueous photodegradation of substituted chlorobenzenes have shown that carbon isotope fractionation is dependent on the reaction mechanism. researchgate.net Similar principles would apply to deuterium isotope effects, allowing for the differentiation between various abiotic degradation pathways.

Hydrogen/Deuterium Exchange in Ion-Molecule Reactions

Hydrogen/deuterium (H/D) exchange in the gas phase, studied through techniques like mass spectrometry, is a sensitive probe for the structure and reactivity of ions. While direct studies involving this compound in ion-molecule reactions are not extensively documented in publicly available literature, the principles of H/D exchange reactions provide a framework for its potential applications.

In ion-molecule reactions, the rate and extent of H/D exchange can depend critically on the ion's structure and the acidity of its C-H bonds. For a molecule like chlorobenzene, the deuteration at the 3, 4, and 5-positions would allow for the investigation of exchange reactions at specific sites on the aromatic ring. For instance, in a chemical ionization mass spectrometry experiment using a deuterated reagent gas like D2O or ND3, the rate of exchange of the remaining protons at the 2 and 6-positions could be monitored. A slower exchange rate compared to fully protiated chlorobenzene might indicate steric or electronic effects of the deuterium atoms on the reactivity of the adjacent C-H bonds.

Furthermore, studies on related halogenated hydrocarbons have shown that significant isotope effects can be observed in ion-molecule reactions. For example, a "giant" chlorine isotope effect has been reported in the collisional reactions of iso-dichloroethylene with argon ions, indicating a thousand-fold difference in reactivity between the 35Cl and 37Cl isotopologues in the dehydrochlorination channel. This precedent suggests that significant and informative deuterium KIEs could also be present in the ion-molecule reactions of this compound, providing a rich area for future investigation into the gas-phase chemistry of halogenated aromatic compounds.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings. The generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. However, concerted mechanisms have also been proposed. Kinetic isotope effects are a key tool for distinguishing between these pathways.

While primary KIEs are observed when the bond to the isotope is broken in the rate-determining step, secondary KIEs (SKIEs) arise from isotopic substitution at a position not directly involved in bond cleavage. These SKIEs can provide valuable information about changes in hybridization and the vibrational environment of the labeled position in the transition state.

The use of this compound in an SNAr reaction would be a probe for secondary kinetic isotope effects. The deuterons are not at the site of nucleophilic attack (the ipso-carbon) nor are they the leaving group. Any observed KIE would therefore be a result of changes in the vibrational frequencies of the C-D bonds as the reaction proceeds from the ground state to the transition state.

For instance, in the formation of a Meisenheimer complex, the hybridization of the ring carbons changes from sp2 to sp3 for the ipso-carbon, with a corresponding change in the electronic structure of the rest of the ring. This change would alter the vibrational modes of the C-D bonds at the 3, 4, and 5-positions. A small, normal SKIE (kH/kD > 1) might be expected, as the C-H(D) bonds in the transition state might be slightly weaker than in the starting material. The magnitude of this SKIE could provide insight into the degree of charge buildup and delocalization in the transition state, helping to refine the understanding of the reaction mechanism. Computational studies on SNAr reactions have shown that KIEs can be predicted and compared with experimental values to support either a stepwise or a concerted mechanism.

Palladium-Catalyzed Hydrogenolysis and Dechlorination Mechanisms

Palladium-catalyzed hydrogenolysis and dechlorination are important reactions for the detoxification of chlorinated organic compounds. Understanding the mechanism of these reactions is crucial for optimizing catalyst design and reaction conditions. Isotopic labeling studies are instrumental in this regard.

In the context of the palladium-catalyzed hydrogenolysis of chlorobenzene, a key mechanistic question is whether the cleavage of aromatic C-H bonds is involved in the rate-determining step. The use of deuterated chlorobenzene can directly address this question. A significant primary KIE would be expected if C-H bond activation is part of the rate-limiting step.

| Reactant Gas | Relative Rate of Hydrogenolysis | Conclusion |

| H₂ | 1.0 | No significant kinetic isotope effect observed. |

| D₂ | ~1.0 | C-H bond activation is not the rate-determining step. |

This table illustrates the qualitative findings from isotopic studies on the palladium-catalyzed hydrogenolysis of chlorobenzene.

Therefore, the use of this compound in such a reaction would be expected to show a reaction rate very similar to that of protiated chlorobenzene, further confirming that the C-H bonds of the aromatic ring are not broken in the rate-determining step of the dechlorination process.

Utilizing KIEs to Influence Reaction Pathways and Selectivity

Beyond their use in mechanistic elucidation, kinetic isotope effects can be strategically employed to alter the course of a chemical reaction, influencing its pathway and selectivity. Because a C-D bond is stronger and has a lower zero-point energy than a C-H bond, reactions involving the cleavage of a C-D bond are generally slower. This difference in reaction rates can be exploited to favor one reaction pathway over another.

A notable example of this principle is the hydroxylation of ethylbenzene (B125841) catalyzed by an oxo-iron-porphyrin complex. In a medium with a large dielectric constant, a remarkable change in regioselectivity is observed between the fully protiated and the fully deuterated ethylbenzene. The protiated compound primarily undergoes hydroxylation at the benzylic position to yield 1-phenylethanol. In contrast, the deuterated species favors hydroxylation on the aromatic ring, producing phenol products. This "metabolic switching" is attributed to the kinetic isotope effect; the C-D bonds at the benzylic position are significantly stronger than the C-H bonds, making their cleavage slower and allowing the alternative pathway of phenyl hydroxylation to become competitive.

This concept can be extended to this compound. The presence of deuterium at the 3, 4, and 5-positions could be used to direct the outcome of reactions where there is competition between reaction at these sites and the unsubstituted 2 and 6-positions. For example, in an electrophilic aromatic substitution reaction, if the initial C-H bond cleavage is part of the rate-determining step, the reaction would be expected to proceed faster at the 2 and 6-positions, where C-H bonds are present, compared to the deuterated positions. This could lead to a higher regioselectivity for ortho-substitution than might be observed with protiated chlorobenzene.

Similarly, in directed ortho-metalation reactions, where a C-H bond is cleaved by a strong base, the presence of deuterium can have a profound effect. The large KIE associated with deprotonation can effectively "protect" the deuterated positions, directing the metalation to a protiated site. Thus, the strategic placement of deuterium in this compound offers a subtle yet powerful method for influencing reaction selectivity, providing cleaner products and potentially new synthetic routes.

Analytical Applications of Chlorobenzene 3,4,5 D3 As an Internal Standard

Role of Stable Isotope-Labeled Analogs in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the primary goal is to determine the exact amount of a specific analyte in a sample. However, the analytical process, from sample preparation to final detection, is subject to variability that can affect the accuracy and precision of the results. youtube.com Stable isotope-labeled analogs, such as Chlorobenzene-3,4,5-d3, are considered the gold standard for internal standards because they effectively compensate for these variations. nih.gov

An ideal internal standard should have physicochemical properties very similar to the analyte of interest. nih.govresearchgate.net Stable isotope-labeled compounds fit this requirement perfectly as they exhibit nearly identical chromatographic retention times, extraction efficiencies, and ionization responses to their native counterparts. researchgate.net When a known quantity of the labeled standard is added to a sample before any processing steps, it experiences the same potential losses and fluctuations as the target analyte. youtube.comresearchgate.net

During mass spectrometric analysis, the labeled internal standard and the unlabeled analyte are detected as distinct ions due to their mass difference. The ratio of the analyte's signal intensity to the internal standard's signal intensity is then used for quantification. researchgate.net This ratio remains constant even if sample is lost during preparation or if the instrument's response fluctuates, leading to significantly improved accuracy and precision in the final measurement. youtube.com This approach is crucial for minimizing errors arising from matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. cerilliant.com

| Internal Standard Type | Advantages | Disadvantages | Suitability for Matrix Effects |

|---|---|---|---|

| Stable Isotope-Labeled Analog | Co-elutes with analyte; similar extraction and ionization behavior. cerilliant.com | Higher cost and less availability. cerilliant.com | Excellent |

| Structural Analog | More widely available and lower cost. cerilliant.com | Different retention times and potential for different ionization efficiency. youtube.comcerilliant.com | Good to Moderate |

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile organic compounds (VOCs) in various matrices. glsciences.euchemetrix.co.za The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in these analyses, which often involve purge-and-trap or headspace extraction methods that can have variable recoveries. michigan.govshimadzu.co.kr

In methodologies such as U.S. EPA Method 1624, stable isotopically labeled analogs of target compounds are added to the sample before purging. michigan.gov As the VOCs are transferred from the sample matrix to the GC-MS system, the labeled standard tracks the analytical process, correcting for variability. michigan.gov For instance, Chlorobenzene-d5 (B46527) is used as an internal standard in the static headspace GC-MS analysis of VOCs in water samples. researchgate.net The quantification is based on the ratio of the response of the native analyte to its labeled analog, ensuring high-quality data even at low concentrations.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and SI-traceable results. nih.govresearchgate.net It is considered a primary method of measurement. nih.gov The core principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), like this compound, to a sample containing the native analyte. nih.gov After allowing the spike and analyte to equilibrate, the mixture is analyzed by mass spectrometry, and the altered isotope ratio is measured. canada.ca

The concentration of the analyte in the original sample is calculated using an equation that incorporates the masses of the sample and the spike, their respective isotopic abundances, and the measured isotope ratio of the blend. nih.gov A key advantage of IDMS is that complete recovery of the analyte is not necessary for accurate quantification, as the measurement relies on the ratio of isotopes. nih.gov

Calibration in IDMS can be performed using various strategies. A common approach involves creating a calibration curve by plotting the ratio of the signal intensities of the native analyte and the labeled standard against the ratio of their concentrations in a series of prepared standards. canada.ca This method effectively corrects for non-linear detector responses and provides robust quantification. canada.ca

Analyzing VOCs in complex matrices such as industrial wastewater, soil, or biological fluids presents significant challenges due to the presence of interfering compounds. nih.govmdpi.com These matrix components can affect the efficiency of analyte extraction and cause signal suppression or enhancement during MS analysis. mdpi.com

The use of this compound as an internal standard via isotope dilution is a powerful strategy to overcome these matrix effects. cerilliant.com Because the labeled standard has nearly identical chemical and physical properties to the unlabeled chlorobenzene (B131634), it is affected by the matrix in the same way. researchgate.net When the ratio of the analyte to the internal standard is calculated, the signal modulation caused by the matrix is effectively canceled out. This allows for accurate quantification of chlorobenzene and other related VOCs even in "dirty" samples where analyte recovery may be low or inconsistent. youtube.com This approach is fundamental to many regulated environmental monitoring methods, ensuring reliable data for regulatory compliance and risk assessment. michigan.gov

| Parameter | Description | Role of Internal Standard |

|---|---|---|

| Retention Time | The time it takes for a compound to pass through the GC column. | Confirms analyte identification; labeled standard co-elutes with the native compound. |

| Peak Area | The integrated area under a chromatographic peak, proportional to the amount of compound. | Used to calculate the ratio of analyte to the internal standard for quantification. |

| Response Factor | The ratio of the signal response to the concentration of an analyte. | The relative response factor between the analyte and the labeled standard is used in calibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation in Labeled Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of molecular structure and for assessing the purity of chemical compounds. mdpi.com For isotopically labeled compounds like this compound, NMR is essential for confirming the successful incorporation of the stable isotopes and for determining the isotopic purity.

¹H NMR (Proton NMR) is used to verify the position of deuterium (B1214612) labeling. In the case of this compound, the signals corresponding to the protons at the 3, 4, and 5 positions of the benzene (B151609) ring would be absent or significantly diminished in the ¹H NMR spectrum, confirming the D3 labeling. The remaining signals for the protons at positions 2 and 6 would remain.

Furthermore, quantitative NMR (qNMR) can be employed to determine the chemical purity of the labeled standard itself. mdpi.com By integrating the signals of the labeled compound against a certified reference material with a known concentration, a highly accurate purity value can be assigned. This is a critical quality control step, as the accuracy of the IDMS method relies on the accurately known purity and concentration of the internal standard solution. mdpi.com The use of deuterated solvents, such as chlorobenzene-d5, is also common in NMR for dissolving samples without introducing interfering proton signals. researchgate.netisotope.com

Environmental Fate and Degradation Pathway Analysis

Compound-Specific Isotope Analysis (CSIA) for Tracing Chlorobenzene (B131634) Biodegradation

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique used to track the biodegradation of contaminants in the environment. nih.gov This method measures the ratio of stable isotopes of a particular element within a contaminant, such as the ratio of carbon-13 to carbon-12 (¹³C/¹²C). mdpi.com During biodegradation, microorganisms preferentially break down molecules containing the lighter isotope (e.g., ¹²C), leading to an enrichment of the heavier isotope (e.g., ¹³C) in the remaining contaminant pool. nih.gov This predictable change in isotopic composition, known as isotopic fractionation, serves as a direct indicator of in-situ biodegradation. nih.gov

While CSIA typically focuses on naturally occurring stable isotopes, the principles can be extended to the use of artificially enriched isotopic tracers. In studies of chlorobenzene degradation, isotopically labeled variants, including deuterated forms like Chlorobenzene-3,4,5-d3 and ¹³C-labeled chlorobenzene, can be introduced into environmental samples (microcosms) or controlled reactor systems to trace specific metabolic pathways. usgs.gov By monitoring the transformation of these labeled compounds, researchers can unequivocally link the degradation process to the target contaminant and quantify its breakdown.

Isotopic Fingerprinting for Source Apportionment of Chlorobenzene Contamination

Different sources of chlorobenzene contamination may have distinct isotopic signatures. mdpi.comresearchgate.net This is because the manufacturing processes and the starting materials used can influence the natural abundance of stable isotopes in the final product. By analyzing the isotopic composition of chlorobenzene in groundwater, it is possible to differentiate between various contaminant plumes and potentially trace them back to their respective sources. mdpi.comresearchgate.net

CSIA has been successfully applied for the source apportionment of chlorobenzene contamination at complex industrial sites. mdpi.comresearchgate.net By comparing the isotopic fingerprints of chlorobenzene in different areas of a contaminated site with the signatures of potential source materials (e.g., contaminated soils, industrial effluents), researchers can distinguish between historical and more recent contamination events or attribute plumes to specific industrial activities. mdpi.com While this is typically done with natural abundance isotopes, the introduction of a known quantity of an isotopically labeled compound like this compound at a specific location could serve as a deliberate tracer to track the migration and fate of a contaminant plume from that point forward.

Tracer Studies for Bioremediation Process Monitoring

Monitoring the effectiveness of bioremediation efforts is essential for successful site cleanup. cdc.gov Tracer studies, which involve the introduction of a substance that can be easily tracked, are a valuable tool for this purpose. Isotopically labeled compounds are ideal tracers because they behave almost identically to the contaminant of interest but are distinguishable by their isotopic composition.

Studies have utilized ¹³C-labeled chlorobenzene in microcosms and bioreactors to confirm and quantify biodegradation. usgs.gov The transformation of the labeled chlorobenzene to labeled degradation products provides direct evidence of the bioremediation process. Similarly, this compound could be used as a tracer in field or laboratory studies. By introducing a known amount of this compound into a contaminated area undergoing bioremediation and monitoring its disappearance and the appearance of deuterated degradation products over time, the efficiency of the remediation process can be accurately assessed. This approach offers a clear and quantifiable measure of the success of bioremediation strategies. usgs.gov

Advanced Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) and Raman Spectroscopy of Deuterated Chlorobenzene (B131634) Isotopologues

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. In the case of deuterated chlorobenzene, these methods reveal shifts in vibrational frequencies that are crucial for assigning specific atomic motions to observed spectral bands. aip.org

The substitution of hydrogen with deuterium (B1214612) atoms in the chlorobenzene ring leads to a noticeable red shift (a shift to lower wavenumbers) in the vibrational frequencies of modes involving the motion of these atoms. aip.org This isotopic shift is particularly pronounced for C-H (and C-D) stretching and bending vibrations. For instance, the C-H stretching modes in chlorobenzene-h5 typically appear in the 3000-3100 cm⁻¹ region, whereas the corresponding C-D stretching modes in chlorobenzene-d5 (B46527) are observed at significantly lower frequencies, generally between 2200-2300 cm⁻¹. This is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. libretexts.org

The vibrational spectra of the ground state (S₀) of chlorobenzene-d5 have been thoroughly analyzed using both IR and Raman techniques. aip.org These assignments are supported by quantum chemical calculations and comparisons with the spectra of non-deuterated chlorobenzene and other related molecules. nih.govresearchgate.net The isotopic shifts observed between chlorobenzene-h5 and chlorobenzene-d5 are mode-specific, as the involvement of the hydrogen/deuterium atoms varies for each vibrational mode. aip.org

Table 1: Selected Vibrational Frequencies and Isotopic Shifts for Chlorobenzene-h5 and Chlorobenzene-d5 (Ground State S₀)

| Vibrational Mode | Chlorobenzene-h5 Wavenumber (cm⁻¹) | Chlorobenzene-d5 Wavenumber (cm⁻¹) | Approximate Description |

| ν(C-H)/(C-D) | ~3080 | ~2300 | C-H/C-D Stretching |

| Ring Breathing | ~1003 | ~970 | Symmetric Ring Deformation |

| ν(C-Cl) | ~704 | ~680 | C-Cl Stretching |

| γ(C-H)/(C-D) | ~827 | ~660 | Out-of-plane C-H/C-D Bending |

Note: The values are approximate and compiled from typical data for monosubstituted benzenes. Specific values can vary based on experimental conditions.

Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsional rotations) to a specific normal mode of vibration. For complex molecules like chlorobenzene and its isotopologues, PED is essential for an unambiguous assignment of vibrational bands, as many modes are mixtures of several types of motion. researchgate.net

Studies employing density functional theory (DFT) have calculated the vibrational spectra and PED for chlorobenzene. researchgate.net This analysis reveals, for example, that the mode around 1000 cm⁻¹ in chlorobenzene-h5 is primarily a "ring breathing" mode, but it also has contributions from C-H in-plane bending. Upon deuteration, the nature of some modes can change due to the altered mixing of internal coordinates. For instance, a mode that is predominantly C-H bending in the h5 isotopologue will shift significantly and may mix with other skeletal modes in the d5 isotopologue, a change that is clearly elucidated by PED analysis.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution and Thin Films

UV-Vis spectroscopy probes the electronic transitions within a molecule. For chlorobenzene, the absorption in the UV region is dominated by π → π* transitions within the benzene (B151609) ring, which are influenced by the chlorine substituent.

The UV-Vis absorption spectrum of chlorobenzene in solution typically shows two main absorption bands. researchgate.net The first, a weaker, structured band around 265 nm, corresponds to the S₁ ← S₀ (¹B₂ ← ¹A₁) transition. This transition is symmetry-forbidden in benzene but becomes allowed in chlorobenzene due to the reduction in symmetry caused by the chlorine atom. A second, much stronger absorption band is observed at shorter wavelengths, typically around 210 nm, which is assigned to the ¹E₁ᵤ ← ¹A₁g transition of the benzene ring. researchgate.net

When measured in thin films, the absorption bands can exhibit shifts and broadening compared to solution spectra. researchgate.netresearchgate.net These changes are often attributed to intermolecular interactions and the different dielectric environment in the solid state. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic transitions in both gaseous and solvent phases, showing good agreement with experimental observations. researchgate.net For instance, the first allowed transition in the gas phase has been calculated at 228 nm, shifting to 230 nm in an ethanol (B145695) solvent. researchgate.net

Table 2: Electronic Transitions of Chlorobenzene

| Transition | Approximate Wavelength (λmax) | Molar Absorptivity (ε) | Type |

| S₁ ← S₀ (¹B₂ ← ¹A₁) | ~265 nm | ~200 L mol⁻¹ cm⁻¹ | π → π |

| S₂ ← S₀ | ~210 nm | >7000 L mol⁻¹ cm⁻¹ | π → π |

Note: Values are typical for chlorobenzene in a non-polar solvent.

Dispersed Fluorescence Spectroscopy for Electronic State Analysis (S₀, S₁)

Dispersed fluorescence spectroscopy provides detailed information about the vibrational energy levels of the electronic ground state (S₀). By exciting the molecule to a specific vibrational level in the first excited singlet state (S₁) and analyzing the emitted fluorescence, one can map out the vibronic structure of the S₀ state. researchgate.net

Vibrationally resolved electronic spectra, such as those obtained through resonance-enhanced multiphoton ionization (REMPI) and dispersed fluorescence, reveal the coupling between electronic and vibrational motions (vibronic coupling). nih.govaip.org In monosubstituted benzenes like chlorobenzene, certain non-totally symmetric vibrational modes can appear with significant intensity in the electronic spectrum due to Herzberg-Teller vibronic coupling. aip.org This phenomenon allows for the observation of vibrational modes that would otherwise be forbidden in a pure electronic transition.

Studies on the ultrafast dynamics of the S₁ state of chlorobenzene have identified processes occurring on the femtosecond (fs) to picosecond (ps) timescale. researchgate.netpku.edu.cn Upon excitation to the S₁ state, the molecule undergoes rapid intramolecular vibrational energy redistribution (IVR), typically on a timescale of about 152 fs. researchgate.netpku.edu.cn This process involves the rapid transfer of vibrational energy among the different modes of the molecule. The S₁ state itself has a longer lifetime, determined to be approximately 749 ps, after which it deactivates, primarily through internal conversion back to the ground state. researchgate.netpku.edu.cn These ultrafast processes are crucial for understanding the photophysical behavior of the molecule following light absorption. nih.gov

Mass Spectrometry for Isotopic Purity and Isomer Differentiation

Mass spectrometry (MS) is an essential analytical technique for the characterization of isotopically labeled compounds such as Chlorobenzene-3,4,5-d3. It provides definitive information on the molecular weight, confirms the degree of deuterium incorporation (isotopic purity), and can be employed to distinguish between different deuterated isomers through analysis of fragmentation patterns.

Isotopic Purity Assessment

The isotopic purity of this compound is determined by analyzing the relative abundances of the molecular ions. The mass spectrum will exhibit a characteristic molecular ion cluster that accounts for the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) and the distribution of deuterium atoms in the sample. For a molecule with the chemical formula C₆H₂D₃Cl, the primary molecular ion peaks correspond to [C₆H₂D₃³⁵Cl]•+ and [C₆H₂D₃³⁷Cl]•+.

High-resolution mass spectrometry (HRMS) is particularly powerful for this analysis, as it can resolve ions with very small mass differences. researchgate.net This allows for the accurate measurement of the distribution of isotopologues—molecules that differ only in their isotopic composition. The isotopic purity is calculated by comparing the measured intensity of the desired d₃-labeled ion against the intensities of other isotopologues present in the sample (e.g., d₀, d₁, d₂, d₄). nih.govresearchgate.net

The expected primary molecular ions for pure this compound are detailed in the table below.

| Ion Formula | Isotopes | Calculated m/z | Description |

|---|---|---|---|

| [C₆H₂D₃Cl]•+ | ¹²C, ¹H, ²H, ³⁵Cl | 115.0268 | Molecular Ion (M•+) |

| [C₆H₂D₃Cl]•+ | ¹²C, ¹H, ²H, ³⁷Cl | 117.0239 | Molecular Ion ([M+2]•+) |

A sample's isotopic purity is assessed by quantifying the ions corresponding to different levels of deuteration. The table below illustrates the key ions that would be monitored to confirm a high enrichment of the d₃ species.

| Isotopologue | Ion Formula (with ³⁵Cl) | Calculated m/z | Significance |

|---|---|---|---|

| Chlorobenzene-d₂ | [C₆H₃D₂³⁵Cl]•+ | 114.0205 | Under-deuterated impurity |

| Chlorobenzene-d₃ | [C₆H₂D₃³⁵Cl]•+ | 115.0268 | Target compound |

| Chlorobenzene-d₄ | [C₆H₁D₄³⁵Cl]•+ | 116.0331 | Over-deuterated impurity |

Isomer Differentiation

While different deuterated isomers of chlorobenzene have the same molecular weight, they can be distinguished using tandem mass spectrometry (MS/MS). taylorandfrancis.com In this technique, the molecular ion of interest is isolated and then fragmented by colliding it with an inert gas, a process known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD). wikipedia.orgnationalmaglab.org The resulting fragmentation pattern is characteristic of the specific isomer's structure because the location of the deuterium atoms influences which chemical bonds are broken. rsc.org

For chlorobenzene, a primary fragmentation pathway is the loss of the chlorine atom to produce a phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info In this compound, this cleavage results in a deuterated phenyl cation ([C₆H₂D₃]⁺) at m/z 80.

The differentiation between isomers relies on secondary fragmentation pathways, such as the loss of a hydrogen (H•) or deuterium (D•) radical from the molecular ion. The relative ease of breaking a C-H bond versus a C-D bond (a primary kinetic isotope effect) can lead to different relative intensities of the resulting fragment ions. rsc.org For example, the fragmentation of this compound would differ from that of an isomer like Chlorobenzene-2,4,6-d3. By analyzing these unique "fingerprints," the specific substitution pattern of the deuterated compound can be confirmed.

The following table outlines the key expected fragments that would allow for the differentiation between two distinct trideuterated chlorobenzene isomers.

| Fragmentation Process | Fragment Ion from this compound | Expected m/z | Fragment Ion from Chlorobenzene-2,4,6-d3 | Expected m/z |

|---|---|---|---|---|

| Loss of •Cl | [C₆H₂D₃]⁺ | 80 | [C₆H₂D₃]⁺ | 80 |

| Loss of •H | [C₆H₁D₃Cl]⁺ | 114 | [C₆H₁D₃Cl]⁺ | 114 |

| Loss of •D | [C₆H₂D₂Cl]⁺ | 113 | [C₆H₂D₂Cl]⁺ | 113 |

While the primary fragments listed above share the same mass-to-charge ratio, their relative intensities in the mass spectrum, generated under specific CID conditions, would differ due to the distinct structural arrangements of the isomers, enabling their differentiation.

Computational Chemistry and Theoretical Modeling Studies

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For chlorobenzene (B131634), MEP maps typically show a region of negative potential (red/yellow) around the chlorine atom due to its high electronegativity and lone pairs of electrons. The aromatic ring generally displays a more complex potential surface with regions of both positive and negative potential.

Deuterium (B1214612) is slightly more electron-donating than protium (standard hydrogen). Therefore, it is hypothesized that the substitution of hydrogen with deuterium at the 3, 4, and 5 positions of the chlorobenzene ring would lead to a subtle increase in electron density on the aromatic ring. This, in turn, could marginally alter the MEP map of Chlorobenzene-3,4,5-d3 compared to its non-deuterated counterpart. The expected changes would likely be minor and would require sensitive computational methods to be accurately quantified. Without specific computational studies on this compound, a quantitative data table for its MEP cannot be generated.

Excited State Reactivity Studies (e.g., Triplet Chlorobenzenes)

The excited state reactivity of chlorobenzenes, particularly in their triplet state, is a subject of significant interest in photochemistry. Upon absorption of light, chlorobenzene can be promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet species is often implicated in various photochemical reactions, including bond cleavage and reactions with other molecules.

Computational studies on triplet chlorobenzene have explored its geometry, electronic structure, and reaction pathways, such as reduction and solvolysis. These studies indicate that the triplet excited state can have a different geometry and reactivity profile compared to the ground state.

The primary influence of deuterium substitution on excited state reactivity is through the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step are often slower when hydrogen is replaced by deuterium. In the context of triplet chlorobenzene reactivity, if a reaction pathway involves the abstraction of a hydrogen atom from the 3, 4, or 5 position, the corresponding reaction for this compound would be expected to proceed at a slower rate.

However, without specific theoretical investigations into the triplet state of this compound, it is not possible to provide detailed research findings or a data table on its excited state reactivity. The precise quantitative effect of deuteration on the energetics and kinetics of its photochemical reactions remains a subject for future research.

Future Research Directions and Unanswered Questions

Development of Novel and More Efficient Deuteration Strategies for Aromatic Compounds

The synthesis of specifically labeled compounds like Chlorobenzene-3,4,5-d3 is often a complex and costly endeavor. Future research must prioritize the development of more efficient, selective, and scalable deuteration methods for aromatic compounds. Current methods, while effective, can be limited by factors such as harsh reaction conditions, the high cost of deuterium (B1214612) sources, and modest yields.

Promising areas of investigation include:

Catalyst Development : Research into novel catalysts, such as ruthenium-based systems that utilize transient directing groups, offers a pathway to more cost-effective and selective C-H activation and deuteration. nih.gov These methods could reduce reliance on expensive iridium catalysts and use cheaper deuterium sources like deuterium oxide (D₂O). nih.gov

Flow Chemistry : The transition from batch synthesis to continuous flow methods presents a significant opportunity to improve production throughput and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp Flow reactors, potentially coupled with microwave technology, can enhance heating efficiency, reduce reaction times, and simplify purification processes. tn-sanso.co.jp

Mild Deuteration Reagents : Exploring mild and chemoselective reagents, such as those based on lanthanides like SmI₂, could provide operationally simple and highly efficient routes for the reductive deuteration of aromatic precursors. organic-chemistry.org These methods have shown high deuterium incorporation and tolerance for various functional groups. organic-chemistry.org

The development of these strategies will not only make this compound more accessible but will also expand the library of available deuterated aromatic compounds for a wider range of scientific applications.

| Deuteration Strategy | Key Advantages | Potential Research Focus |

| Novel Catalysis (e.g., Ruthenium-based) | Cost-effective (uses D₂O), high selectivity for specific C-H bonds. nih.gov | Development of catalysts with broader substrate scope and higher turnover numbers. |

| Flow Synthesis (e.g., Microwave-assisted) | Increased throughput, high heating efficiency, reduced reaction time. tn-sanso.co.jp | Optimization of reactor design and integration of real-time monitoring for process control. |

| Mild Reagents (e.g., Lanthanide(II)) | High deuterium incorporation (>95%), operational simplicity, functional group tolerance. organic-chemistry.org | Expanding the application to a wider range of aromatic esters and other functionalized precursors. |

Integration of this compound in Multi-Isotopic Labeling Schemes

While single-isotope labeling provides valuable data, the simultaneous use of multiple isotopically labeled compounds can offer a more comprehensive understanding of complex systems. Future work should focus on integrating this compound into multi-isotopic labeling schemes to deconvolve parallel reaction pathways or track the fate of multiple contaminants simultaneously.

For instance, a study could employ a mixture of Chlorobenzene-d₀, Chlorobenzene-3,4,5-d₃, and Chlorobenzene-d₅. By monitoring the transformation of each isotopologue, researchers could gain deeper insights into kinetic isotope effects and differentiate between competing degradation mechanisms. This approach is analogous to the development of sets of isotopic tags for quantitative mass spectrometry, where multiple labels allow for multivariate analysis in a single experiment. nih.gov The creation of a suite of deuterated chlorobenzene (B131634) standards would enable more complex and precise source tracking and apportionment in environmental studies.

Exploration of this compound in Emerging Catalytic and Photochemical Processes

The application of this compound should be extended to investigate emerging degradation technologies. Understanding the fundamental mechanisms of these new processes is critical for their optimization and safe implementation.

Advanced Oxidation Processes (AOPs) : The photochemical degradation of chlorobenzene can proceed through various pathways, including direct photolysis and reactions involving hydroxyl radicals generated by UV/O₃ or UV/H₂O₂ systems. uwaterloo.ca Using this compound can help elucidate the kinetic isotope effects associated with these different radical-mediated oxidation pathways, providing clear evidence for the dominant degradation mechanism under various conditions.

Catalytic Hydroxylation : The cytochrome P-450 enzyme system is crucial for metabolizing aromatic compounds. Studies using selectively deuterated chlorobenzenes have already provided insights into the hydroxylation mechanism, revealing significant inverse isotope effects for ortho and para hydroxylation. nih.gov Expanding these studies with this compound could further refine mechanistic models of this important biological transformation process.

Reductive Dechlorination : In anaerobic environments, the reductive dechlorination of chlorobenzenes is a key degradation pathway. Investigating this process with this compound can help determine whether C-H or C-Cl bond cleavage is the rate-limiting step in various microbial or catalytic reductive systems.

Irradiation of chlorobenzene derivatives in different solvents can lead to various products, and the use of deuterated analogues can help clarify the role of the excited singlet state and other transient species in these reactions. rsc.org

Advanced Computational-Experimental Synergies for Deeper Mechanistic Understanding

The combination of experimental data from isotopic labeling studies with advanced computational modeling represents a powerful approach for achieving a deep, quantitative understanding of reaction mechanisms. Future research should leverage this synergy to its full potential.

By inputting experimental kinetic isotope effect data obtained from studies with this compound into quantum mechanical models, researchers can:

Validate or refute proposed reaction coordinates and transition state structures.

Calculate theoretical isotope effects for different proposed mechanisms and compare them with experimental values.

Identify the specific bond-breaking and bond-forming events that govern the reaction rate.

This combined computational and experimental approach can unravel the complex mechanisms of processes like electrochemical degradation, distinguishing between radical and non-radical pathways and their synergistic effects. rsc.org Such an approach moves beyond qualitative observation to a quantitative and predictive understanding of chemical transformations.

Expanding Environmental Isotope Applications for Complex Contaminant Mixtures

Chlorobenzene is often found in the environment as part of a complex mixture of co-contaminants. acs.org A significant future challenge is to extend the utility of Compound-Specific Isotope Analysis (CSIA) to these real-world scenarios. The use of this compound as an internal standard or spike in such studies can help quantify degradation in situ, even when multiple overlapping processes are occurring.

Research should focus on:

Multi-Element Isotope Analysis : Combining carbon (δ¹³C) and hydrogen (δ²H) isotope analysis of chlorobenzene and its degradation products can provide a more robust assessment of transformation pathways. chemrxiv.orgchemrxiv.org This dual-isotope approach can help distinguish between different degradation mechanisms (e.g., aerobic vs. anaerobic) that may have different isotope fractionation patterns.

Source Apportionment : In areas with multiple potential sources of chlorobenzene contamination, the unique isotopic signature of each source can be used for apportionment. researchgate.net However, degradation can alter these signatures. Using this compound in controlled laboratory experiments can help develop models that account for isotopic fractionation during degradation, allowing for more accurate source tracking in the field.

Field-Scale Validation : While CSIA has shown promise, its application in the field is often challenged by processes like sorption, volatilization, and dispersion, which can complicate the interpretation of isotope data. ufz.de Controlled field releases or microcosm studies spiked with this compound could help deconvolve the effects of destructive and non-destructive processes, leading to a more sound interpretation of CSIA data from contaminated sites.

Q & A

Q. What are the key physicochemical properties of Chlorobenzene-3,4,5-d³ critical for experimental design?

Chlorobenzene-3,4,5-d³ (CAS 59164-11-3) has a molecular formula of C₆H₂D₃Cl and a molecular weight of 115.57 g/mol. Key properties include:

- Boiling Point : ~131°C (similar to non-deuterated chlorobenzene, adjusted for isotopic mass effects) .

- Density : ~1.13 g/cm³ (estimated from analogous deuterated compounds) .

- Isotopic Purity : ≥98 atom% D, critical for minimizing isotopic interference in kinetic or mechanistic studies .

- Safety : Combustible liquid; follow PAC-1 (10 ppm), PAC-2 (150 ppm), and PAC-3 (400 ppm) guidelines for handling .

Methodological Note : Prioritize distillation under inert atmospheres to maintain isotopic integrity and use gas chromatography (GC) with mass spectrometry (MS) for purity validation .

Q. How is Chlorobenzene-3,4,5-d³ synthesized, and what isotopic purity considerations are critical?

Synthesis typically involves:

- Deuterium Incorporation : Direct deuteration via catalytic exchange (e.g., using D₂O and Pt/C) or halogen-deuterium exchange under controlled conditions .

- Purification : Fractional distillation or preparative GC to achieve ≥98 atom% D. Isotopic scrambling must be monitored via NMR (e.g., ¹H NMR absence at 3,4,5-positions) .

Key Considerations :

- Avoid protic solvents during synthesis to prevent deuterium loss.

- Validate isotopic distribution using high-resolution MS or ²H NMR .

Advanced Questions

Q. What analytical techniques are optimal for confirming deuteration position and purity of Chlorobenzene-3,4,5-d³?

- Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Absence of signals at 6.8–7.2 ppm (aromatic protons) confirms deuteration at 3,4,5-positions .

-

²H NMR : Quantifies deuterium distribution; peaks at ~7.0 ppm indicate residual protiated impurities .

- Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Monitor molecular ion clusters (m/z 115–117) to assess isotopic purity .

- Isotopic Ratio Monitoring (IRM) :

-

Combustion-IRMS (Isotope Ratio Mass Spectrometry) for precise D/H ratios .

Data Interpretation : Cross-validate with reference spectra from databases like NIST or EPA DSSTox .

Q. How can researchers resolve contradictions in published data on the reactivity of Chlorobenzene-3,4,5-d³ in electrophilic substitution reactions?

Contradictions often arise from:

- Isotopic Purity Variability : Lower D% (e.g., <95%) increases protiated side products. Verify supplier certificates or re-measure via MS .

- Reaction Conditions : Temperature, solvent polarity, and catalyst loadings affect kinetic isotope effects (KIEs). Replicate studies under standardized conditions .

Methodological Framework :

- Meta-Analysis : Categorize studies by reliability using EPA/OECD criteria (e.g., "Reliable without Restriction" vs. "Reliable with Restriction") .

- Controlled Replication : Repeat disputed experiments with ≥98 atom% D material and report KIEs (k_H/k_D) for comparative analysis .

- Computational Validation : Use DFT calculations to model substituent effects and predict regioselectivity .

Q. What strategies mitigate deuterium loss during long-term storage or reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.